Dihydronovobiocin chemical structure and properties
Dihydronovobiocin chemical structure and properties
An In-depth Technical Guide to Dihydronovobiocin
Introduction
Dihydronovobiocin is a semi-synthetic aminocoumarin antibiotic, a derivative of novobiocin.[1] It is recognized for its inhibitory action against bacterial DNA gyrase, a type II topoisomerase, making it a subject of interest in the development of antibacterial agents. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for the study of dihydronovobiocin, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Dihydronovobiocin is a complex organic molecule with the molecular formula C31H38N2O11. Its structure is characterized by a 4-hydroxycoumarin ring system linked to a noviose sugar moiety and a 3-amino-4,7-dihydroxy-8-methylcoumarin core.
Table 1: Chemical Identifiers for Dihydronovobiocin
| Identifier | Value |
| IUPAC Name | 7-[[(2R,3R,4S,5R)-4-(carbamoyloxy)-3-hydroxy-5-methoxy-6,6-dimethyl-oxan-2-yl]oxy]-3-[([4-hydroxy-3-(3-methylbutyl)phenyl]formamido)-8-methyl-2-oxo-chromen-4-olate |
| SMILES String | CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4--INVALID-LINK--(C)C)OC)OC(=O)N">C@@HO |
| InChI | InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 |
| InChIKey | JJYCENBZIMIWTM-KGSXXDOSSA-N |
Table 2: Physicochemical Properties of Dihydronovobiocin
| Property | Value | Source |
| Molecular Formula | C31H38N2O11 | [2] |
| Molecular Weight | 614.64 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
Mechanism of Action
Dihydronovobiocin exerts its antibacterial effect by targeting and inhibiting the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] Dihydronovobiocin acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB, thereby preventing the conformational changes required for the enzyme's catalytic activity.[5] This leads to a cessation of DNA synthesis and ultimately, bacterial cell death.[4] The IC50 value for the inhibition of DNA gyrase subunit B by dihydronovobiocin has been reported to be 64.5 nM.[2][3]
Caption: Mechanism of action of dihydronovobiocin.
Biological Activity
Dihydronovobiocin has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1]
Table 3: In Vitro Antibacterial Activity of Dihydronovobiocin (MIC values)
| Bacterium | MIC (µg/mL) |
| Staphylococcus aureus | 0.6 |
| Staphylococcus haemolyticus | 2 |
| Diplococcus pneumoniae | 0.6 |
| Salmonella typhosa | 10 |
| Klebsiella pneumoniae | 10 |
| Pasteurella multocida | 3 |
Source:[2]
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments related to the study of dihydronovobiocin. Specific parameters may require optimization for individual laboratory conditions and research objectives.
Synthesis of Dihydronovobiocin
Dihydronovobiocin is a semi-synthetic derivative of novobiocin, prepared by the reduction of the prenyl double bond of novobiocin.[1] A general procedure for such a reduction would involve the following steps:
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Dissolution: Dissolve novobiocin in a suitable solvent, such as ethanol or methanol.[1]
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Catalyst Addition: Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus, and stir at room temperature.
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Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, filter off the catalyst.
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Purification: Remove the solvent under reduced pressure and purify the resulting dihydronovobiocin using chromatographic techniques.
Caption: Generalized synthesis workflow for dihydronovobiocin.
Purification by Chromatography
Purification of dihydronovobiocin can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
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Stationary Phase Selection: Choose a suitable stationary phase, such as silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.
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Mobile Phase Selection: Develop an appropriate mobile phase system. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically used.
-
Column Packing/Equilibration: Pack the column with the selected stationary phase and equilibrate it with the mobile phase.
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Sample Loading: Dissolve the crude dihydronovobiocin in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
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Elution: Elute the compound from the column by passing the mobile phase through it. Collect fractions.
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Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified dihydronovobiocin.
Characterization: NMR and Mass Spectrometry
Structural confirmation of the synthesized dihydronovobiocin is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H NMR and 13C NMR spectra. The resulting spectra will provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
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Antibacterial Susceptibility Testing
The antibacterial activity of dihydronovobiocin can be determined using methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
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Broth Microdilution Method:
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Prepare a series of two-fold dilutions of dihydronovobiocin in a suitable bacterial growth medium in a 96-well microtiter plate.[6]
-
Inoculate each well with a standardized suspension of the test bacterium.[6]
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions for the test organism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[6]
-
-
Disk Diffusion Method:
-
Prepare agar plates and uniformly spread a standardized inoculum of the test bacterium on the surface.[7]
-
Impregnate sterile paper disks with a known concentration of dihydronovobiocin.
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Place the disks on the agar surface.[7]
-
Incubate the plates under suitable conditions.
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Measure the diameter of the zone of inhibition around the disk, where bacterial growth is prevented.[7]
-
Cytotoxicity Assay
Evaluating the potential toxicity of dihydronovobiocin against mammalian cells is a critical step in drug development. The MTT assay is a commonly used method for this purpose.[8]
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Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of dihydronovobiocin and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Caption: General experimental workflow for dihydronovobiocin research.Caption: General experimental workflow for dihydronovobiocin research.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Dihydronovobiocin | TargetMol [targetmol.com]
- 3. Dihydronovobiocin | CymitQuimica [cymitquimica.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. mdpi.com [mdpi.com]
- 9. caspjim.com [caspjim.com]
